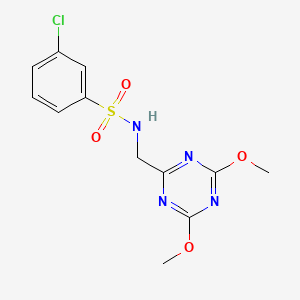

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Description

3-Chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 4. The triazine ring is connected via a methylene (-CH2-) bridge to a 3-chlorobenzenesulfonamide moiety.

Synthesis: The compound can be synthesized using methods analogous to those described for related triazine derivatives. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine reacts with amines or amino acids in the presence of a base (e.g., triethylamine) in a 1,4-dioxane/water solvent system . The methylene-linked sulfonamide moiety is introduced via nucleophilic substitution or coupling reactions, with purification steps involving neutralization and chromatography .

Properties

IUPAC Name |

3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-5-3-4-8(13)6-9/h3-6,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGORUYFGLXUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide under specific conditions. One common method involves the use of a base such as sodium carbonate in a solvent like methanol. The reaction is carried out at a controlled temperature, usually around 20°C, and the product is isolated by extraction and purification techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-alkylated products, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced growth .

Comparison with Similar Compounds

(a) Chlorsulfuron (2-Chloro-N-benzenesulfonamide)

- Structural Features : Substituted triazine with methoxy (position 4) and methyl (position 6) groups; sulfonamide linked via a urea (-NH-C(=O)-) group.

- Activity: Potent herbicide inhibiting acetolactate synthase (ALS), critical in branched-chain amino acid biosynthesis .

- This difference may influence target binding and soil persistence .

(b) Cinosulfuron (N-[[(4,6-Dimethoxy-1,3,5-Triazin-2-yl)amino]carbonyl]-2-(2-methoxyethoxy)benzenesulfonamide)

- Structural Features : Triazine with dimethoxy groups (positions 4 and 6); sulfonamide linked via urea and modified with a 2-methoxyethoxy substituent on the benzene ring.

- Properties : High water solubility (4,000 mg/L at pH 7) due to the polar 2-methoxyethoxy group and urea linkage .

- Comparison: The target compound’s methylene bridge and 3-chloro substituent may reduce solubility but improve membrane permeability compared to cinosulfuron .

Antifungal Triazine Derivatives

TRI ((Z)-N-(2-(4,6-Dimethoxy-1,3,5-Triazin-2-yl)vinyl)-4-methoxyaniline)

- Structural Features : Vinyl-linked triazine with dimethoxy groups and a para-methoxy aniline moiety.

- Activity : Antifungal activity against Candida albicans due to the triazine-heterocycle and free -NH- linker .

- Contrast : Unlike the target compound, TRI lacks a sulfonamide group, suggesting divergent mechanisms of action. The vinyl linkage in TRI may enhance rigidity and π-π stacking with fungal targets .

Dichloro-Triazine Sulfonamides

4-[(4,6-Dichloro-1,3,5-Triazin-2-yl)amino]benzenesulfonamide

- Structural Features : Dichloro substituents on triazine; sulfonamide directly linked to the triazine ring.

- Reactivity : Dichloro groups increase electrophilicity, making the compound reactive in nucleophilic substitution reactions. Used in enzyme inhibition studies (e.g., BACE1 for Alzheimer’s research) .

Biological Activity

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Triazine : The initial step typically includes the synthesis of the triazine core through cyclization reactions involving chlorinated precursors.

- Sulfonamide Formation : The sulfonamide group is introduced through reaction with benzenesulfonyl chloride.

- Chlorination : The introduction of chlorine at the para position of the benzene ring is achieved through electrophilic aromatic substitution.

Anticancer Activity

Research has highlighted the anticancer potential of derivatives containing the triazine moiety. A study reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 |

| CCRF-CM (Leukemia) | 4.51 ± 0.24 |

These results indicate that the compound can induce apoptosis in cancer cells by increasing levels of cleaved caspases 3 and 9 .

The mechanism by which this compound exerts its anticancer effects may involve:

- Cell Cycle Arrest : It has been shown to arrest the cell cycle in G0-G1 and S phases.

- Apoptosis Induction : The compound activates apoptotic pathways leading to increased cell death in cancerous cells.

Case Studies

In a notable case study published in Medicinal Chemistry, researchers synthesized a series of benzenesulfonamides with triazine linkers and evaluated their biological activity. The findings suggested that these compounds could serve as promising candidates for further development in cancer therapy due to their selective toxicity towards malignant cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.